Cas no 1327-36-2 (Aluminatesilicate)

Aluminatesilicate structure

商品名:Aluminatesilicate

CAS番号:1327-36-2

MF:Al2O9Si3

メガワット:282.21418094635

CID:186872

Aluminatesilicate 化学的及び物理的性質

名前と識別子

-

- Aluminatesilicate

- ALUMINUM SILICATE

- Silica gel orange

- Silica gel orange, for drying purposes, non toxic grade, 2-5 mm

- Aluminosilicate

- KAOLINITE

- PYRAX ABB

- ANDALUSITE

- SILLIMANITE

- FIBERFRAX(R)

- PYROPHYLLITE

- alumo-silicate

- Organobentonite

- ALUMINIUM SILICATE

- dryingpearlsorange(heavymetalfree)

- SILICA-ALUMINA CATALYST SUPPORT

- MONTMORILLONITE (ALUMINUM PILLARED CLAY)

- CATALYST (ALUMINUM PILLARED CLAY)

-

- MDL: MFCD03098976

- インチ: 1S/2Al.3O3Si/c;;3*1-4(2)3/q2*+3;3*-2

- InChIKey: PGZIKUPSQINGKT-UHFFFAOYSA-N

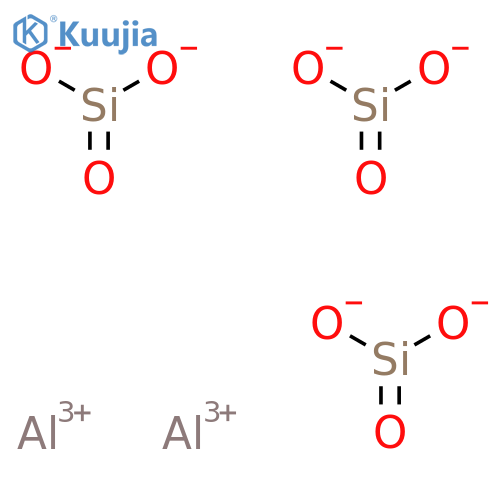

- ほほえんだ: [Al+3].[Al+3].[Si]([O-])([O-])=O.[Si]([O-])([O-])=O.[Si]([O-])([O-])=O

計算された属性

- せいみつぶんしりょう: 287.89500

じっけんとくせい

- 色と性状: 赤柱石は直交(斜方)結晶系を有する島状ケイ酸塩鉱物である。結晶は通常柱状を呈し、断面はほぼ正方形である

- ゆうかいてん: 1480 °C

- PSA: 189.57000

- LogP: -1.53660

Aluminatesilicate セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26; S36; S7/9

- RTECS番号:ZG6800000

-

危険物標識:

- リスク用語:R36/37/38

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Aluminatesilicate 税関データ

- 税関コード:2841900090

- 税関データ:

中国税関コード:

2841900090

Aluminatesilicate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB612411-10kg |

Silica gel orange, 2-5 mm, with colour indicator, pearls; . |

1327-36-2 | 10kg |

€412.80 | 2024-07-24 | ||

| Aaron | AR009B30-500g |

Aluminatesilicate |

1327-36-2 | 30% | 500g |

$101.00 | 2025-03-06 | |

| abcr | AB612411-1kg |

Silica gel orange, 2-5 mm, with colour indicator, pearls; . |

1327-36-2 | 1kg |

€92.30 | 2024-07-24 | ||

| abcr | AB612411-500g |

Silica gel orange, 2-5 mm, with colour indicator, pearls; . |

1327-36-2 | 500g |

€67.10 | 2024-07-24 | ||

| Aaron | AR009B30-100g |

Aluminatesilicate |

1327-36-2 | 30% | 100g |

$22.00 | 2025-02-11 | |

| abcr | AB612411-2.5kg |

Silica gel orange, 2-5 mm, with colour indicator, pearls; . |

1327-36-2 | 2.5kg |

€153.00 | 2024-07-24 | ||

| Aaron | AR009B30-25g |

Aluminatesilicate |

1327-36-2 | 30% | 25g |

$7.00 | 2025-02-11 | |

| 1PlusChem | 1P009AUO-500g |

Aluminatesilicate |

1327-36-2 | >30 % absorption capacity (water)(at 80% rel. humidity, 25°C) | 500g |

$81.00 | 2023-12-22 |

Aluminatesilicate 関連文献

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

-

Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

1327-36-2 (Aluminatesilicate) 関連製品

- 12027-43-9(Tungstosilicic Acid Hydrate)

- 1332-58-7(Kaolin)

- 10519-96-7(Potassium trimethylsilanolate)

- 1344-00-9(Sodium aluminosilicate)

- 1343-88-0(Magnesium silicate)

- 10101-52-7(Zirconium silicate)

- 1302-93-8(Aluminum silicate)

- 1344-95-2(Silicic acid, calcium salt)

- 14987-04-3(Magnesium trisilicate)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1327-36-2)Aluminatesilicate

清らかである:99%

はかる:10kg

価格 ($):245